Cas no 590417-82-6 (1-4-(trifluoromethyl)phenylpropan-2-ol)

1-(4-(Trifluoromethyl)phenyl)propan-2-ol is a fluorinated aromatic alcohol with a molecular formula of C₁₀H₁₁F₃O. This compound features a trifluoromethyl (–CF₃) group attached to the phenyl ring, enhancing its electron-withdrawing properties and potential reactivity in synthetic applications. The propan-2-ol moiety provides a versatile hydroxyl group, making it a useful intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. Its structural characteristics contribute to improved metabolic stability and lipophilicity, which can be advantageous in drug design. The compound is typically handled under standard laboratory conditions, with attention to its solubility in common organic solvents. Its precise applications depend on further functionalization or derivatization.
1-4-(trifluoromethyl)phenylpropan-2-ol structure
590417-82-6 structure
商品名:1-4-(trifluoromethyl)phenylpropan-2-ol
CAS番号:590417-82-6
MF:C10H11F3O
メガワット:204.188953638077
CID:6466098
PubChem ID:17806317

1-4-(trifluoromethyl)phenylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-4-(trifluoromethyl)phenylpropan-2-ol
    • Benzeneethanol, α-methyl-4-(trifluoromethyl)-
    • インチ: 1S/C10H11F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3
    • InChIKey: NEDRLCTUCXSDPE-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(CC(O)C)=CC=1)(F)(F)F

計算された属性

  • せいみつぶんしりょう: 204.07619946g/mol
  • どういたいしつりょう: 204.07619946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.200±0.06 g/cm3(Predicted)
  • ふってん: 230.7±35.0 °C(Predicted)
  • 酸性度係数(pKa): 14.76±0.20(Predicted)

1-4-(trifluoromethyl)phenylpropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1929942-0.5g
1-[4-(trifluoromethyl)phenyl]propan-2-ol
590417-82-6
0.5g
$397.0 2023-09-17
Enamine
EN300-1929942-10.0g
1-[4-(trifluoromethyl)phenyl]propan-2-ol
590417-82-6
10g
$4236.0 2023-06-02
Enamine
EN300-1929942-0.1g
1-[4-(trifluoromethyl)phenyl]propan-2-ol
590417-82-6
0.1g
$364.0 2023-09-17
Enamine
EN300-1929942-0.25g
1-[4-(trifluoromethyl)phenyl]propan-2-ol
590417-82-6
0.25g
$381.0 2023-09-17
Enamine
EN300-1929942-1.0g
1-[4-(trifluoromethyl)phenyl]propan-2-ol
590417-82-6
1g
$986.0 2023-06-02
Enamine
EN300-1929942-5.0g
1-[4-(trifluoromethyl)phenyl]propan-2-ol
590417-82-6
5g
$2858.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1349162-250mg
1-(4-(Trifluoromethyl)phenyl)propan-2-ol
590417-82-6 98%
250mg
¥19569.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1349162-1g
1-(4-(Trifluoromethyl)phenyl)propan-2-ol
590417-82-6 98%
1g
¥24847.00 2024-05-07
Enamine
EN300-1929942-0.05g
1-[4-(trifluoromethyl)phenyl]propan-2-ol
590417-82-6
0.05g
$348.0 2023-09-17
Enamine
EN300-1929942-1g
1-[4-(trifluoromethyl)phenyl]propan-2-ol
590417-82-6
1g
$414.0 2023-09-17

1-4-(trifluoromethyl)phenylpropan-2-ol 関連文献

1-4-(trifluoromethyl)phenylpropan-2-olに関する追加情報

Chemical Profile of 1-4-(trifluoromethyl)phenylpropan-2-ol (CAS No. 590417-82-6)

1-4-(trifluoromethyl)phenylpropan-2-ol, identified by the CAS number 590417-82-6, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and electronic properties. The presence of a trifluoromethyl group on the phenyl ring and the secondary alcohol functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of this compound consists of a phenyl ring substituted at the para position with a trifluoromethyl group, attached to a propyl chain with an alcohol substituent at the second carbon. This configuration results in a molecule with both electron-withdrawing and electron-donating effects, which can influence its interaction with biological targets. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in drug candidates, a property that has been extensively studied in recent years.

In recent years, there has been growing interest in the development of fluorinated compounds for their applications in medicinal chemistry. The trifluoromethyl group, when incorporated into drug molecules, can improve pharmacokinetic properties such as bioavailability and half-life. This has led to its widespread use in the synthesis of active pharmaceutical ingredients (APIs) targeting various therapeutic areas. The compound 1-4-(trifluoromethyl)phenylpropan-2-ol serves as a versatile building block for further functionalization, allowing chemists to explore new derivatives with enhanced biological activity.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutics. Researchers have been exploring its utility as a precursor in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic diseases. The alcohol moiety provides a site for further derivatization, enabling the creation of molecules with specific binding profiles. For instance, it has been proposed that derivatives of this compound could interact with protein kinases, which are key players in signal transduction pathways associated with cancer and inflammatory disorders.

The trifluoromethyl group's influence on the electronic properties of the aromatic ring also makes it an attractive candidate for materials science applications. Fluorinated aromatic compounds are known for their high thermal stability and resistance to chemical degradation, making them suitable for use in advanced polymers and coatings. While this application is less explored compared to pharmaceuticals, it represents an exciting avenue for future research.

From a synthetic chemistry perspective, 1-4-(trifluoromethyl)phenylpropan-2-ol offers interesting challenges and opportunities. The presence of both the fluorine atoms and the alcohol group necessitates careful consideration during synthetic planning to ensure high yields and purity. Recent advances in catalytic methods have made it possible to introduce fluorine groups more efficiently, reducing the reliance on hazardous reagents. This aligns with the broader trend toward greener chemistry practices, where sustainability is increasingly prioritized alongside efficacy.

The biological activity of this compound has been investigated through both computational modeling and experimental studies. Virtual screening techniques have been employed to identify potential binding interactions with target proteins, while wet-lab experiments have focused on assessing its efficacy in cellular assays. Preliminary results suggest that certain derivatives exhibit promising anti-inflammatory properties, although further optimization is required to enhance potency and selectivity.

In conclusion, 1-4-(trifluoromethyl)phenylpropan-2-ol (CAS No. 590417-82-6) represents a fascinating molecule with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists and a promising candidate for drug discovery efforts. As research continues to uncover new ways to leverage fluorinated compounds, this molecule is likely to play an increasingly important role in developing innovative solutions for complex challenges in medicine and materials science.

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